2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol” is a unique heterocyclic compound . It is found in the structure of Human Dihydroorotate Dehydrogenase with a Bound Inhibitor . This compound is part of a larger class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines .
科学的研究の応用
Antimalarial Activity
2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol and its derivatives have been studied for their potential antimalarial effects. Research conducted by Werbel, Elslager, and Chu (1973) on similar triazolo[1,5-a]pyrimidines revealed that these compounds possess antimalarial activity against P. berghei in mice. This indicates the potential of these compounds in the development of antimalarial drugs (Werbel, Elslager, & Chu, 1973).
Synthesis in Supercritical Carbon Dioxide
Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, under solvent-free conditions using supercritical carbon dioxide. This provides a potential environmentally friendly synthesis method for related compounds (Baklykov et al., 2019).
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2020) on Cu(II) coordination complexes using a related triazolo[1,5-a]pyrimidine showed the formation of polymorphs with antioxidant properties. This research opens possibilities for the use of such compounds in the development of antioxidant agents (Chkirate et al., 2020).
Antiasthma Agents
Medwid et al. (1990) researched 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol, and found them to be active as mediator release inhibitors, suggesting their potential as antiasthma agents (Medwid et al., 1990).
DFT/B3LYP and Molecular Docking Analyses
Sert et al. (2020) conducted a comprehensive study involving DFT/B3LYP and molecular docking analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, which is structurally similar to the compound . Their research suggests the potential of such compounds in cancer treatment due to their binding energy and ability to adhere to the active sites of proteins (Sert et al., 2020).
作用機序
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine derivatives, have been reported to exhibit significant antibacterial and antifungal activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the known activities of similar compounds, it may interact with its targets by binding to specific enzymes or proteins, thereby inhibiting their function and leading to the death of the targeted organisms .
Biochemical Pathways
Similar compounds have been shown to interfere with essential biochemical processes in targeted organisms, such as dna replication, protein synthesis, or cell wall synthesis
Result of Action
If it acts similarly to related compounds, it may lead to the death of targeted organisms by disrupting essential biochemical processes .
特性
IUPAC Name |
2-[(2,5-dichlorophenyl)methylsulfanyl]-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-2-10-6-12(21)20-13(17-10)18-14(19-20)22-7-8-5-9(15)3-4-11(8)16/h3-6H,2,7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJRGMHDXAPFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。